Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of a pyrazine derivative with ethyl bromoacetate in the presence of a base, followed by chlorination to introduce the chlorine atom at the desired position. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation might involve reagents like potassium permanganate, while reduction could use hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tuberculosis drugs.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various chemical research projects.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring, which can affect its reactivity and biological activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds are known for their anti-tuberculosis activity and share a similar imidazo[1,2-a] scaffold.
Imidazo[1,2-a]quinoxalines: These compounds have a quinoxaline ring and are studied for their potential therapeutic applications.
This compound stands out due to its unique combination of bromine and chlorine atoms, which can enhance its reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C9H7BrClN3O2 |
---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-6(10)14-4-3-12-7(11)8(14)13-5/h3-4H,2H2,1H3 |
InChI Key |
GYMPAPSMKRAWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CN=C(C2=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.